7-(4-(Methoxycarbonyl)phenyl)heptanoic acid
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Overview
Description
7-(4-(Methoxycarbonyl)phenyl)heptanoic acid is an organic compound with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol . This compound is characterized by the presence of a heptanoic acid chain attached to a phenyl ring, which is further substituted with a methoxycarbonyl group. It is also known by its synonym, benzeneheptanoic acid, 4-(methoxycarbonyl)- .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid typically involves the esterification of 4-(methoxycarbonyl)benzoic acid with heptanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(4-(Methoxycarbonyl)phenyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
7-(4-(Methoxycarbonyl)phenyl)heptanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Phenylheptanoic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.
4-(Methoxycarbonyl)benzoic acid: Contains the methoxycarbonyl group but lacks the heptanoic acid chain.
Uniqueness
7-(4-(Methoxycarbonyl)phenyl)heptanoic acid is unique due to the combination of the heptanoic acid chain and the methoxycarbonyl-substituted phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
7-(4-methoxycarbonylphenyl)heptanoic acid |
InChI |
InChI=1S/C15H20O4/c1-19-15(18)13-10-8-12(9-11-13)6-4-2-3-5-7-14(16)17/h8-11H,2-7H2,1H3,(H,16,17) |
InChI Key |
ZEPSWBYWNQHMQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCCCCC(=O)O |
Origin of Product |
United States |
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